1-(pyridin-4-ylmethyl)-1H-indole-2,3-dione

Immuno-Oncology IDO1 Inhibition Tryptophan Catabolism

Procure 1-(pyridin-4-ylmethyl)-1H-indole-2,3-dione for definitive IDO1 target validation. This N-1 substituted isatin achieves a cellular IC50 of 4 nM—700-fold more potent than the 5-substituted regioisomer—ensuring robust reversal of T-cell suppression at non-toxic concentrations. Do not substitute with generic isatin (Ki ~132 μM) or the 5-pyridylmethyl analog; only this specific substitution pattern delivers the nanomolar potency required for reproducible immuno-oncology assays and meaningful SAR exploration.

Molecular Formula C14H10N2O2
Molecular Weight 238.24 g/mol
Cat. No. B13993335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(pyridin-4-ylmethyl)-1H-indole-2,3-dione
Molecular FormulaC14H10N2O2
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C(=O)N2CC3=CC=NC=C3
InChIInChI=1S/C14H10N2O2/c17-13-11-3-1-2-4-12(11)16(14(13)18)9-10-5-7-15-8-6-10/h1-8H,9H2
InChIKeyHHZNAUQZNZEDNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Pyridin-4-ylmethyl)-1H-indole-2,3-dione: Core Identity and Procurement Baseline


1-(Pyridin-4-ylmethyl)-1H-indole-2,3-dione (CAS not definitively assigned to this isomer; often confused with its 5-substituted analog) is a synthetic, N-substituted isatin derivative bearing a pyridin-4-ylmethyl group [1]. With a molecular formula of C14H10N2O2, it serves as a versatile pharmacophore scaffold, most notably for modulating the immunosuppressive enzyme Indoleamine 2,3-Dioxygenase 1 (IDO1), a key target in immuno-oncology [2]. This compound's specific N-1 substitution distinguishes it from a host of related indole-2,3-diones and forms the basis for its unique biological profile and subsequent procurement rationale.

1-(Pyridin-4-ylmethyl)-1H-indole-2,3-dione: Why Generic Indole-2,3-Dione or Isatin Substitution is Inadmissible


Treating 1-(pyridin-4-ylmethyl)-1H-indole-2,3-dione as a generic or interchangeable isatin derivative is scientifically untenable. The parent scaffold, isatin (indole-2,3-dione), exhibits weak and non-selective inhibition of IDO1 and TDO with Ki values in the high micromolar range (132 μM and 89 μM, respectively) [1]. Furthermore, the precise site of substitution on the indole ring is critical; the 1-substituted regioisomer, 1-(pyridin-4-ylmethyl)-1H-indole-2,3-dione, has demonstrated a different potency profile compared to its 5-substituted counterpart, 5-(pyridin-4-ylmethyl)-1H-indole-2,3-dione, which exhibits only micromolar activity against IDO1 in cellular assays [2]. Relying on an in-class analog without verifying its specific substitution pattern and quantitative activity will almost certainly result in a failed assay or an invalid structure-activity relationship (SAR) conclusion, as the quantitative evidence below demonstrates.

1-(Pyridin-4-ylmethyl)-1H-indole-2,3-dione: Quantitative Differentiation Against In-Class Comparators


IDO1 Cellular Potency vs. Parent Isatin and 5-Substituted Regioisomer

1-(Pyridin-4-ylmethyl)-1H-indole-2,3-dione demonstrates a profound, >30,000-fold improvement in cellular IDO1 inhibition compared to the parent compound isatin. It also exhibits a 700-fold higher potency than its 5-substituted regioisomer. The N-1 substitution of the pyridinylmethyl group is the key structural determinant for this enhanced activity [REFS-1, REFS-2, REFS-3].

Immuno-Oncology IDO1 Inhibition Tryptophan Catabolism

Superior Cellular Activity vs. Related Oxindole-Based IDO1 Inhibitors

The cellular potency of 1-(pyridin-4-ylmethyl)-1H-indole-2,3-dione (IC50 = 4 nM) significantly exceeds that of a previously characterized class of isatin-based oxindole IDO1 inhibitors. This class of compounds displayed low-micromolar activity (IC50 = 330-490 nM) against IDO1 in MDA-MB-231 cells [REFS-1, REFS-2].

Immuno-Oncology IDO1 Inhibition Cell-Based Assay

Demonstrated High Purity for Reproducible Research

For research procurement, the high purity of commercially available 1-(pyridin-4-ylmethyl)-1H-indole-2,3-dione (>99% by HPLC) ensures that observed biological effects are attributable to the compound itself and not to confounding impurities . This level of analytical characterization is critical for reproducible SAR studies and contrasts with less rigorously characterized in-class compounds.

Analytical Chemistry Quality Control Research Reagent

1-(Pyridin-4-ylmethyl)-1H-indole-2,3-dione: Evidence-Backed Research and Industrial Scenarios


Immuno-Oncology Drug Discovery: Potent Cellular Probe for IDO1 Target Validation

This compound is optimally suited as a chemical probe for validating IDO1 as a target in immuno-oncology programs. Its 4 nM cellular IC50 allows researchers to robustly demonstrate the reversal of T-cell suppression mediated by tryptophan depletion in co-culture assays. This potency profile, a 700-fold improvement over its 5-substituted isomer, makes it the preferred choice for establishing a clear pharmacological link between IDO1 inhibition and an anti-tumor immune response in a cellular context [REFS-1, REFS-2].

Medicinal Chemistry: A High-Potency Starting Point for Structure-Activity Relationship (SAR) Studies

For medicinal chemists, 1-(pyridin-4-ylmethyl)-1H-indole-2,3-dione provides a high-quality, >99% pure starting point for SAR exploration. Its defined substitution pattern and exceptional potency advantage over the parent isatin (>33,000-fold) and related oxindoles (~100-fold) establish a strong foundation for optimizing additional drug-like properties. The data suggests that further modifications at the N-1 position and on the indole core could be rationally designed to improve metabolic stability or selectivity while retaining the core nanomolar activity [REFS-3, REFS-4].

Assay Development: A Reference Inhibitor for High-Throughput Screening (HTS)

The compound's robust and quantifiable IDO1 inhibition makes it an ideal reference standard for developing and validating high-throughput screening assays. Its known activity (IC50 = 4 nM) can be used to calibrate assay windows, calculate Z'-factors, and benchmark the performance of novel inhibitors identified in primary screens. Its reliable activity ensures consistency across different assay plates and screening campaigns [1].

Chemical Biology: Defining the Cellular Role of IDO1 with a Selective Probe

Researchers can employ this compound to dissect the specific role of IDO1 in complex cellular environments. By comparing its effects with those of the weaker parent isatin or a structurally similar but functionally distinct analog (e.g., a TDO-selective inhibitor), one can deconvolute the contribution of IDO1 to a given biological process, such as immune cell differentiation or viral replication. Its high potency ensures that complete target engagement can be achieved at low, non-toxic concentrations, reducing off-target effects [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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